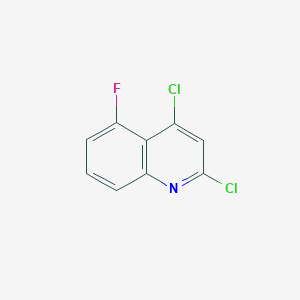

2,4-Dichloro-5-fluoroquinoline

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-4-8(11)13-7-3-1-2-6(12)9(5)7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYICSLMOSRRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,4-Dichloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Preamble: The specific mechanism of action for 2,4-dichloro-5-fluoroquinoline is not extensively documented in publicly available scientific literature. However, its core chemical scaffold, a quinoline ring, is the foundation for a critically important class of therapeutic agents: the quinolone and fluoroquinolone antibiotics. This guide, therefore, extrapolates the most probable mechanisms of action based on the well-established activities of this prominent drug class. We will delve into the canonical antibacterial pathways and explore other potential cellular interactions that may be relevant for this specific dichlorinated and fluorinated quinoline derivative. This document serves as a foundational resource, providing researchers with the theoretical framework and experimental avenues to rigorously investigate the biological activities of 2,4-dichloro-5-fluoroquinoline.

Introduction to the Quinolone Scaffold: A Privileged Structure in Drug Discovery

The quinolone ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its discovery as an antibacterial agent was a serendipitous byproduct of chloroquine synthesis in 1962, leading to the first-generation quinolone, nalidixic acid.[1][2] Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position, gave rise to the highly successful fluoroquinolone class of antibiotics.[3] These synthetic agents exhibit broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[4][5] The enduring success of fluoroquinolones underscores the therapeutic potential of the quinoline scaffold and provides a compelling starting point for understanding the potential bioactivity of derivatives such as 2,4-dichloro-5-fluoroquinoline.

Hypothesized Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The hallmark of fluoroquinolone action is the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][5][6] These enzymes are type II topoisomerases that manage the complex topology of bacterial DNA, a process vital for DNA replication, transcription, and repair.[5][]

The Molecular Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication.[5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5][]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[5][] In numerous Gram-positive bacteria, topoisomerase IV is the principal target.[8]

The Inhibitory Action: Formation of a Ternary Complex

Fluoroquinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex.[1] The mechanism unfolds in a series of steps:

-

The topoisomerase cleaves both strands of the bacterial DNA.

-

The fluoroquinolone molecule intercalates into the cleaved DNA at the protein-DNA interface.[1]

-

This binding event stabilizes the cleavage complex, effectively trapping the enzyme on the DNA.[2][]

-

The trapped complex physically obstructs the progression of replication forks and transcription machinery.[1]

-

This obstruction leads to the generation of lethal double-strand DNA breaks, ultimately triggering cell death.[1][]

The bactericidal effect of fluoroquinolones is thus a direct consequence of converting essential enzymes into DNA-damaging agents.[1][2]

Caption: Hypothesized mechanism of 2,4-dichloro-5-fluoroquinoline targeting bacterial DNA gyrase and topoisomerase IV.

Potential Non-Antibiotic Mechanisms in Mammalian Cells

While the primary utility of fluoroquinolones lies in their antibacterial action, it is crucial for drug development professionals to consider potential off-target effects in mammalian cells. These non-antibiotic effects could represent either unwanted toxicities or novel therapeutic opportunities.[10]

Iron Chelation and Inhibition of Dioxygenases

Certain fluoroquinolones are potent iron chelators.[10] This property can lead to the inhibition of iron-dependent enzymes, such as α-ketoglutarate-dependent dioxygenases.[10] These enzymes play critical roles in various cellular processes, including epigenetic modifications like histone demethylation.[10] Inhibition of these enzymes could, therefore, induce changes in gene expression.[10]

Interaction with Human Topoisomerase II

Human cells possess a type II topoisomerase (Topoisomerase IIα and IIβ) that is functionally analogous to bacterial gyrase and topoisomerase IV.[11] Although fluoroquinolones have a much lower affinity for the human enzyme, high concentrations can induce some inhibition.[11] This interaction is thought to be a potential mechanism behind some of the adverse effects associated with fluoroquinolone therapy.[11] It's also the basis for the exploration of novel quinolone derivatives as anticancer agents, as many established chemotherapeutics target human topoisomerase II.[12]

Caption: Potential off-target mechanisms of 2,4-dichloro-5-fluoroquinoline in mammalian cells.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action for 2,4-dichloro-5-fluoroquinoline, a systematic experimental approach is required. The following protocols outline key assays for researchers.

Workflow for Investigating Antibacterial Mechanism

Caption: Experimental workflow to determine the antibacterial mechanism of action.

Step-by-Step Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of 2,4-dichloro-5-fluoroquinoline that inhibits visible growth of a microorganism.

-

Method (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth.

-

Prepare a standardized inoculum of the bacterial strain (e.g., E. coli, S. aureus) to a final concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

-

Objective: To measure the direct inhibitory effect of the compound on DNA gyrase activity.

-

Method:

-

Combine relaxed circular plasmid DNA (substrate) with DNA gyrase enzyme in a reaction buffer containing ATP.

-

Add varying concentrations of 2,4-dichloro-5-fluoroquinoline. A known gyrase inhibitor (e.g., ciprofloxacin) should be used as a positive control.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control. The IC50 value can be calculated from a dose-response curve.

-

Protocol 3: Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on mammalian cell lines.

-

Method:

-

Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2,4-dichloro-5-fluoroquinoline for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

Data Summary

The following table provides a template for summarizing key quantitative data that would be generated from the experimental protocols described above.

| Parameter | Description | Target Organism/Cell Line | Expected Result for Active Compound |

| MIC | Minimum Inhibitory Concentration | E. coli, S. aureus, P. aeruginosa | Low µg/mL or µM value |

| IC50 (Gyrase) | 50% Inhibitory Concentration | Purified E. coli DNA Gyrase | Low µM value |

| IC50 (Topo IV) | 50% Inhibitory Concentration | Purified S. aureus Topoisomerase IV | Low µM value |

| IC50 (Cytotox) | 50% Cytotoxic Concentration | HEK293, HeLa | Value indicates therapeutic window |

Conclusion

While the precise molecular interactions of 2,4-dichloro-5-fluoroquinoline remain to be elucidated, its structural analogy to the fluoroquinolone class of antibiotics provides a robust hypothesis for its mechanism of action. It is highly probable that this compound functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. Furthermore, the potential for off-target effects in mammalian cells, including iron chelation and interaction with human topoisomerase II, warrants careful investigation. The experimental workflows and protocols outlined in this guide offer a clear and rigorous path for researchers to systematically unravel the biological activity of 2,4-dichloro-5-fluoroquinoline, paving the way for its potential development as a novel therapeutic agent.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Holla, B. S., et al. (2006). Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 41(5), 673-678. [Link]

-

Hanzlik, R. P., et al. (2012). Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. Journal of Biological Chemistry, 287(44), 37349-37357. [Link]

-

Foroumadi, A., et al. (2003). Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. Mini Reviews in Medicinal Chemistry, 3(1), 59-74. [Link]

-

Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 104-112. [Link]

-

Huband, M. D., et al. (2007). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy, 51(10), 3744-3747. [Link]

-

Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

-

Wikipedia. (2023). Quinolone antibiotic. Wikipedia. [Link]

-

Quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Quimicaorganica.org. [Link]

-

Pires, C., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 123. [Link]

-

Gauba, P., & Saxena, A. (2023). Ciprofloxacin properties, impacts, and remediation. ResearchGate. [Link]

-

MSD Manual Professional Edition. (n.d.). Fluoroquinolones. MSD Manual Professional Edition. [Link]

-

Aldred, K. J., et al. (2018). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Infectious Diseases, 4(4), 546-554. [Link]

-

International Journal of Research and Analytical Reviews. (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET. [Link]

-

Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1648. [Link]

-

Costa, D., et al. (2024). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 25(12), 6527. [Link]

-

PDB-101. (n.d.). Fluoroquinolones. RCSB PDB. [Link]

Sources

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 4. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 6. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 8. Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Solubility Profiling of 2,4-Dichloro-5-fluoroquinoline: A Methodical Approach for Pre-formulation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation strategies to in vivo efficacy. 2,4-Dichloro-5-fluoroquinoline, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its physicochemical properties, particularly solubility, are not widely documented. This guide provides a comprehensive framework for determining the solubility of 2,4-dichloro-5-fluoroquinoline in various organic solvents. It moves beyond a simple recitation of data to offer a methodological workflow grounded in established principles of physical chemistry and analytical science. We will explore the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol for its determination via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and discuss the interpretation of solubility data in the context of drug development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness". Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in developing a suitable dosage form. The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities are more likely to be soluble in one another[1][2]. For a molecule like 2,4-dichloro-5-fluoroquinoline, the rigid, aromatic quinoline core, combined with the electronegative chloro and fluoro substituents, creates a complex electronic profile that dictates its interactions with various solvents.

Understanding the solubility of this compound in a range of organic solvents is paramount for several key stages of drug development:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Pre-formulation: Identifying potential excipients and solvent systems for creating stable and effective drug formulations.

-

Pharmacokinetic Studies: Developing suitable vehicles for in vitro and in vivo testing to ensure accurate and reproducible results.

This guide will provide the necessary theoretical background and practical, step-by-step instructions to empower researchers to systematically evaluate the solubility of 2,4-dichloro-5-fluoroquinoline and similar heterocyclic compounds.

Theoretical Considerations: Predicting Solubility Behavior

-

Quinoline Core: The bicyclic aromatic system is largely nonpolar and hydrophobic.

-

Halogen Substituents (Cl, F): The two chlorine atoms and one fluorine atom are highly electronegative, creating polar C-X bonds. However, their contribution to overall molecular polarity is complex and depends on their position and the molecule's geometry. These halogens can also participate in specific interactions, such as halogen bonding, which can influence solvation[3].

-

Overall Polarity: 2,4-Dichloro-5-fluoroquinoline is expected to be a sparingly soluble compound in water due to its large nonpolar surface area. Its solubility is anticipated to be higher in organic solvents.

Based on these features, we can hypothesize its relative solubility in a spectrum of common organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the quinoline ring has nonpolar characteristics, the polar C-X bonds will disfavor interaction with purely nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at dissolving the compound. Their polarity can interact with the polar regions of the molecule, while their organic nature can accommodate the nonpolar quinoline core.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents should also be effective, although the lack of a hydrogen bond-donating or -accepting group on the solute means that this specific, strong interaction will not be a primary driver of solubility[1].

Experimental Determination of Solubility

A reliable and reproducible method is essential for generating high-quality solubility data. The isothermal shake-flask method is a gold-standard technique for this purpose[4]. This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

2,4-Dichloro-5-fluoroquinoline (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,4-dichloro-5-fluoroquinoline to a series of vials (e.g., 10 mg in 2 mL of each selected solvent). The key is to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Perform a precise dilution of the filtered sample with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of 2,4-dichloro-5-fluoroquinoline. Given its aromatic structure, UV detection should be highly effective. Studies on similar quinoline derivatives suggest that a C18 or a specialized naphthylpropyl stationary phase can provide good separation[5][6].

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan (likely around 254 nm or 310 nm)

-

Injection Volume: 10 µL

-

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the standards and the diluted samples by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

While experimental data for 2,4-dichloro-5-fluoroquinoline is not available, the following table illustrates how the results should be presented. The values provided are hypothetical but are based on the expected chemical properties of the compound.

| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) |

| Hexane | Nonpolar | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 1 - 5 |

| Dichloromethane | Polar Aprotic | 20 - 50 |

| Acetone | Polar Aprotic | > 50 |

| Ethyl Acetate | Polar Aprotic | 10 - 30 |

| Acetonitrile | Polar Aprotic | 5 - 15 |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | 30 - 50 |

| Water | Polar Protic | < 0.01 |

Interpreting the Results: The solubility data provides direct insights for practical applications. For instance, high solubility in solvents like acetone or methanol suggests they could be excellent candidates for purification via crystallization. Moderate solubility in dichloromethane or ethyl acetate might make them suitable for extraction processes. The very low aqueous solubility confirms the need for formulation strategies, such as the use of co-solvents or amorphous solid dispersions, to achieve adequate bioavailability for oral administration.

Factors Influencing Solubility

The interplay of various factors governs the solubility of a compound. Understanding these relationships is key to predicting and manipulating solubility.

Caption: Key factors influencing the solubility of a compound.

Conclusion

While a lack of published data on the solubility of 2,4-dichloro-5-fluoroquinoline presents a challenge, it also underscores the importance of a robust and systematic approach to its experimental determination. By combining the foundational principles of solubility with a rigorous experimental protocol, researchers can generate the critical data needed to advance their drug discovery and development programs. The shake-flask method coupled with HPLC analysis provides a reliable and accurate means of quantifying solubility in a range of organic solvents. The resulting data is not merely a set of numbers but a strategic guide for process chemists, formulators, and pharmacologists, enabling informed decisions that can significantly impact the trajectory of a potential therapeutic agent.

References

-

Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link][5][6]

-

Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

-

HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

-

Solubility test for Organic Compounds. Course Hero. [Link]

-

(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF. Scribd. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Cerritos College. [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. National Center for Biotechnology Information. [Link][3]

-

Why do haloalkanes dissolve in organic solvents? - Quora. Quora. [Link][2]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. quora.com [quora.com]

- 3. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

Quantum chemical calculations for 2,4-Dichloro-5-fluoroquinoline

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2,4-Dichloro-5-fluoroquinoline

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] From antimalarials to antibacterials and even anticancer agents, quinoline derivatives are at the forefront of drug development.[3][4] 2,4-Dichloro-5-fluoroquinoline is a key intermediate in the synthesis of many such pharmaceuticals, making a deep understanding of its electronic structure and reactivity paramount.[5][6]

This technical guide moves beyond a simple recitation of methods. It is designed to provide researchers, computational chemists, and drug development professionals with a robust framework for performing and interpreting quantum chemical calculations on 2,4-dichloro-5-fluoroquinoline. We will explore the causality behind methodological choices, ensuring that each step is not just a procedure to be followed, but a logical decision grounded in established theory. By leveraging the predictive power of Density Functional Theory (DFT), we can elucidate properties that are difficult or time-consuming to measure experimentally, thereby accelerating the drug discovery pipeline.

The Computational Objective: From Molecular Structure to Chemical Insight

The primary goal of applying quantum chemical calculations to 2,4-dichloro-5-fluoroquinoline is to construct a comprehensive electronic and structural profile. This profile allows us to predict:

-

Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths and angles.

-

Chemical Reactivity: Regions of the molecule susceptible to nucleophilic or electrophilic attack.

-

Spectroscopic Signatures: Theoretical IR, NMR, and UV-Vis spectra that can aid in experimental characterization.

-

Intermolecular Interactions: The nature of non-covalent interactions that govern crystal packing and receptor binding.

This guide will utilize a workflow that integrates geometry optimization, frequency analysis, and the calculation of various molecular properties to build this profile.

The Computational Workflow: A Validated Pathway

The following diagram illustrates the logical flow of the computational protocol. Each step builds upon the last, creating a self-validating system where the results of one calculation confirm the validity of the previous one.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Buchwald-Hartwig amination of 2,4-Dichloro-5-fluoroquinoline

An In-Depth Guide to the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-5-fluoroquinoline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation in Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and infectious diseases. The ability to precisely install amino groups onto this heterocyclic system is therefore of paramount importance for the development of new pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds.[1][2][3][4][5] Its broad substrate scope and tolerance for various functional groups have revolutionized the synthesis of arylamines.[1][4]

This guide focuses on a specific, yet highly relevant, transformation: the Buchwald-Hartwig amination of 2,4-dichloro-5-fluoroquinoline. This substrate presents a unique challenge and opportunity due to the differential reactivity of its two chloro-substituents. Achieving regioselective amination at the C4 position is critical for creating versatile intermediates, such as 4-amino-2-chloro-5-fluoroquinolines, which can be further functionalized at the remaining C2 position. This document provides a comprehensive overview of the reaction mechanism, a detailed, field-tested protocol, and expert insights to empower researchers in drug discovery and chemical development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][6][7] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (in this case, at either C4 or C2 of the quinoline ring), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5][8]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, influencing the rates of both oxidative addition and reductive elimination.[2][9]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Controlling Regioselectivity: The C4 vs. C2 Position

For 2,4-dihaloheterocycles like 2,4-dichloro-5-fluoroquinoline, the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position.[10][11] This inherent electronic bias typically favors amination at C4. In the context of the Buchwald-Hartwig reaction, this selectivity can be further enhanced through the judicious choice of catalyst system. The steric bulk of the phosphine ligand can play a significant role; a bulky ligand may preferentially direct the palladium catalyst to the more sterically accessible C4 position. While achieving perfect selectivity is substrate-dependent, the protocol outlined below is optimized for maximizing the formation of the C4-aminated product.

Application Protocol: Selective C4-Amination

This protocol provides a robust starting point for the selective mono-amination of 2,4-dichloro-5-fluoroquinoline with a generic primary or secondary amine.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Condition | Rationale & Causality |

| Substrate | 2,4-Dichloro-5-fluoroquinoline | Dihalo-heterocycle with differential reactivity at C2 and C4. |

| Amine | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting reagent. |

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ is a common Pd(0) source. The G3 precatalyst is air-stable, simplifies handling, and ensures efficient generation of the active catalyst. |

| Ligand | XPhos (2-4 mol%) or BrettPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting reductive elimination and stabilizing the catalyst, especially with electron-deficient heterocycles.[7] |

| Base | NaOt-Bu (1.4 - 2.0 equivalents) | A strong, non-nucleophilic base is required to efficiently deprotonate the amine without competing side reactions.[6] |

| Solvent | Toluene or 1,4-Dioxane (0.1 - 0.2 M) | Aprotic solvents with appropriate boiling points are standard. Toluene is often preferred for its ability to azeotropically remove traces of water.[3] |

| Temperature | 100 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition of the aryl chloride.[6][12] |

| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which causes deactivation. A rigorously inert atmosphere is essential. |

Step-by-Step Experimental Procedure

Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination.

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoroquinoline (1.0 eq), the amine (1.1 eq, if solid), the phosphine ligand (e.g., XPhos, 0.04 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and sodium tert-butoxide (1.5 eq).

-

Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent and Reagent Addition: Through the septum, add degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M). If the amine is a liquid, add it via syringe at this stage.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 4-amino-2-chloro-5-fluoroquinoline product.

Field-Proven Insights & Troubleshooting

-

Trustworthiness through Self-Validation: A small-scale test reaction is always recommended when using a new amine or batch of reagents. The expected color change of the reaction mixture (often to a dark brown or black) is a good initial indicator that the catalysis is proceeding.

-

Problem: Low Conversion. If the reaction stalls, the primary culprits are often insufficient inerting or impure reagents. Ensure the solvent is anhydrous and properly degassed. The activity of the base (NaOt-Bu is hygroscopic) and the integrity of the palladium source and ligand are critical. Using a pre-formed, air-stable catalyst like an XPhos-palladium precatalyst can often improve reproducibility.

-

Problem: Formation of Side Products. The primary side product is often the hydrodehalogenated starting material, where a chlorine is replaced by hydrogen. This can arise from a competing β-hydride elimination pathway or catalyst decomposition.[1] Ensuring a slight excess of the amine and maintaining a rigorously inert atmosphere can minimize this. Bis-amination can occur if the reaction is run for too long or with a large excess of the amine.

-

Ligand Choice is Key: While XPhos is an excellent starting point, for particularly challenging or sterically hindered amines, screening a small panel of ligands (e.g., SPhos, RuPhos, BrettPhos) can be highly beneficial for optimizing yield and reaction time.[13]

Conclusion

The Buchwald-Hartwig amination provides a reliable and highly effective method for the regioselective synthesis of 4-amino-2-chloro-5-fluoroquinolines. By carefully controlling the reaction parameters—particularly the choice of a bulky, electron-rich phosphine ligand and the maintenance of a strictly inert atmosphere—researchers can efficiently access these valuable intermediates. The protocol and insights provided herein serve as a robust foundation for scientists engaged in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Grokipedia. Buchwald–Hartwig amination. [Link]

-

Kumar, S. et al. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal. [Link]

-

Li, G. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link]

-

Li, G. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

-

Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

-

Welch, C. J., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry. [Link]

-

Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Eremeev, S., et al. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]

-

La Trobe University. Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Synthesis Spotlight. [Link]

-

Sarpong, R., et al. (2018). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Chemical Science. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

-

Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Grema, D., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

-

McNally, A., et al. Direct C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]

-

Stambuli, J. P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

van Otterlo, W. A. L., et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. [Link]

-

Buchwald, S. L., et al. (2020). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

-

Buchwald, S. L., & Henderson, J. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. [Link]

-

Taylor, D. K., et al. (2019). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules. [Link]

-

Gooßen, L., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Buchwald, S. L., & Huang, X. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]

Application Notes and Protocols: Leveraging 2,4-Dichloro-5-fluoroquinoline as a Versatile Scaffold for Kinase Inhibitor Discovery

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of FDA-approved drugs targeting the ATP-binding site of these enzymes.[2][3] Among the privileged scaffolds in kinase inhibitor design, the quinoline core has emerged as a highly successful framework.[4][5] Its rigid, bicyclic structure provides a robust platform for the precise orientation of substituents to interact with key residues within the kinase active site. Several FDA-approved drugs, such as Lenvatinib and Cabozantinib, feature a quinoline core and demonstrate potent inhibition of receptor tyrosine kinases like VEGFR-2.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2,4-dichloro-5-fluoroquinoline as a starting scaffold for the discovery and characterization of novel kinase inhibitors. The strategic placement of two chlorine atoms at the 2 and 4 positions offers orthogonal reactivity for generating a diverse chemical library, while the fluorine atom at the 5-position can enhance binding affinity and modulate physicochemical properties.[8] We will delve into the synthetic rationale, provide detailed experimental protocols for inhibitor synthesis and biological evaluation, and offer insights into data interpretation.

Part 1: Synthetic Strategy and Library Generation

The 2,4-dichloro-5-fluoroquinoline scaffold is an ideal starting point for library synthesis due to the differential reactivity of the chlorine atoms. The C4-chloride is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloride. This allows for the selective introduction of a diverse range of aromatic and aliphatic amines at the C4 position, a common feature in many ATP-competitive kinase inhibitors that forms a crucial hydrogen bond with the hinge region of the kinase.[9] Subsequent modification of the C2-chloride or the quinoline ring itself can be explored to optimize potency and selectivity.

Core Synthesis: The 4-Anilinoquinoline Moiety

A foundational step in elaborating the 2,4-dichloro-5-fluoroquinoline scaffold is the introduction of a substituted aniline at the C4 position. This reaction typically proceeds via a nucleophilic aromatic substitution.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloro-5-fluoroquinolin-4-amine Derivatives

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloro-5-fluoroquinoline (1.0 equivalent) in a suitable solvent such as ethanol or tert-butanol.

-

Addition of Reagents: Add the desired substituted aniline (1.1 equivalents) to the reaction mixture. The presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can be beneficial to scavenge the HCl generated during the reaction.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10] Reactions are typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-anilino-2-chloro-5-fluoroquinoline derivative.

Structure-Activity Relationship (SAR) Insights and Library Design

The choice of the aniline substituent is critical for determining the potency and selectivity of the resulting inhibitor. Based on extensive research on 4-anilinoquinoline and 4-anilinoquinazoline-based kinase inhibitors, the following SAR principles can guide library design:[9][11]

-

Hinge-Binding: The nitrogen of the 4-anilino group is a key hydrogen bond donor to the kinase hinge region.

-

Gatekeeper Interaction: The substitution pattern on the aniline ring can be tailored to interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity. Smaller, hydrophobic groups are often preferred.

-

Solvent-Exposed Region: Substituents on the quinoline ring, particularly at the 6 and 7 positions, often extend into the solvent-exposed region and can be modified to improve solubility and pharmacokinetic properties.[12]

Table 1: Representative Library of Substituted Anilines for SAR Exploration

| Aniline Derivative | Rationale for Inclusion | Target Kinase Family (Hypothesized) |

| 3-ethynylaniline | Exploration of covalent inhibition (if a nearby cysteine is present) | EGFR, BTK |

| 3,4,5-trimethoxyaniline | Known to confer potency against certain kinases like GAK and PKN3[13] | NAK family kinases |

| 3-chloro-4-fluoroaniline | Common substituent in approved EGFR inhibitors | EGFR, HER2 |

| Aniline | Unsubstituted parent compound for baseline activity | Broad-spectrum |

| 3-aminopyridine | Introduction of a basic handle for solubility and potential new interactions | Various |

Part 2: In Vitro Kinase Inhibition Profiling

Once a library of compounds has been synthesized, the next crucial step is to assess their inhibitory activity against a panel of kinases. A widely used and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[14]

Workflow for Kinase Inhibitor Profiling

The following diagram illustrates the general workflow for identifying and characterizing kinase inhibitors using the 2,4-dichloro-5-fluoroquinoline scaffold.

Caption: Workflow for kinase inhibitor discovery using the 2,4-dichloro-5-fluoroquinoline scaffold.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from the Promega Technical Manual for the ADP-Glo™ Kinase Assay.[14]

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This will include the kinase of interest, its substrate, ATP, and the appropriate kinase buffer. The final volume is typically 5 µL.

-

Inhibitor Addition: Add a small volume (e.g., 50 nL) of the serially diluted inhibitor to the kinase reaction wells. Include a DMSO-only control (no inhibition) and a control with no kinase (background).

-

Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C) for a set period (e.g., 60 minutes).

-

Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

-

ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the activity of the kinase. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 3: Cellular Characterization of Lead Compounds

While in vitro assays are essential for determining direct inhibitory activity, it is crucial to evaluate the effects of lead compounds in a more physiologically relevant context.[11] Cell-based assays provide information on cell permeability, target engagement in the cellular environment, and downstream effects on signaling pathways.

Assessing Cellular Potency: Cell Viability Assays

A common method to assess the overall effect of a kinase inhibitor on cancer cells is to measure cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.[14][15]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega Technical Bulletin.[16]

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells. Plot the luminescence against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Confirming Target Engagement: Western Blot Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of a key downstream substrate. For many receptor tyrosine kinases like EGFR and VEGFR, a common downstream pathway is the RAS-RAF-MEK-ERK cascade.[17][18] Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a reliable indicator of target engagement.

Protocol 4: Western Blot for Phospho-ERK (p-ERK)

This is a general protocol that may need optimization for specific cell lines and antibodies.[19][20]

-

Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a short period (e.g., 1-2 hours) to observe acute signaling changes. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[19]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Part 4: Signaling Pathway Context and Visualization

Understanding the signaling context of the targeted kinase is crucial for interpreting experimental results. For instance, EGFR and VEGFR are key drivers of cell proliferation and angiogenesis, respectively. Their signaling pathways are complex and interconnected.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[22][23]

Caption: Simplified EGFR signaling pathway and the point of intervention for a quinoline-based inhibitor.

Conclusion and Future Directions

The 2,4-dichloro-5-fluoroquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By following the integrated workflow of synthesis, in vitro screening, and cellular characterization outlined in these application notes, researchers can efficiently identify and optimize potent and selective kinase inhibitors. Future work could involve further derivatization at the C2 position to explore additional interactions within the ATP-binding pocket or to introduce properties that enhance the pharmacokinetic profile of the lead compounds.

References

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Scientific Reports, 12(1), 13993. [Link]

-

Asquith, C. R. M., Laitinen, T., Bennett, J. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. [Link]

-

El-Sayed, M. A., Al-Majid, A. M., Barakat, A., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235581. [Link]

-

Wakeling, A. E., Barker, A. J., Davies, D. H., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]

-

Asquith, C. R. M., Tizzard, G. J., Bennett, J. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. [Link]

-

Smaill, J. B., Rewcastle, G. W., Loo, J. A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

-

Popa, A., Bîcu, E., & Profire, L. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13537. [Link]

-

Singh, R., Kumar, A., & Kumar, S. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 36(2), 112-119. [Link]

-

Asquith, C. R. M., Laitinen, T., Bennett, J. M., et al. (2019). Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. ChemMedChem, 14(24), 2126-2136. [Link]

-

Asquith, C. R. M., Laitinen, T., Bennett, J. M., et al. (2020). Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors. bioRxiv. [Link]

-

ResearchGate. (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. [Link]

-

Kumar, A., Sharma, S., & Singh, R. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 261, 115814. [Link]

-

Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

-

Singh, R., Kumar, A., & Kumar, S. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

-

Al-Warhi, T., Sabt, A., & El-Agrody, A. M. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 25(24), 6003. [Link]

-

ResearchGate. (n.d.). Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). Retrieved from [Link]

-

Eid, S., El-Sawy, E. R., & El-Kalyoubi, S. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e2500384. [Link]

-

Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). Retrieved from [Link]

-

ResearchGate. (n.d.). 4‐Anilinoquinoline GAK inhibitor matched pairs with GAK activity shown. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved from [Link]

-

Abbas, M., Sami, S. H., Gajdács, M., & Tariq, M. J. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal, 24, 1609. [Link]

-

Nishal, S., Jhawat, V., Gupta, S., & Phaugat, P. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Oncology Research, 30(5), 221-230. [Link]

-

Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 14(12), 821-821. [Link]

-

Fan, T., Ji, Y., Chen, D., et al. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]

-

NDEx. (2025). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway analysis map showing VEGF signaling via VEGFR-2 generic cascades. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

-

Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]

-

Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF. Retrieved from [Link]

-

ACS Publications. (2023, November 1). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mesoscale.com [mesoscale.com]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors | bioRxiv [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 16. promega.com [promega.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-fluoroquinoline

Introduction: The Strategic Value of the 5-Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom, particularly at the 5-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] Consequently, functionalized 5-fluoroquinolines are highly sought-after targets in drug discovery programs, with applications ranging from antibacterial to anticancer agents.[2]

2,4-Dichloro-5-fluoroquinoline is a powerful and versatile starting material for building molecular complexity. Its two chlorine atoms serve as orthogonal synthetic handles for palladium-catalyzed cross-coupling reactions, one of the most robust and transformative methodologies in modern organic synthesis.[3][4] These reactions enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, providing access to a vast chemical space.[5][6]

This guide provides an in-depth exploration of the strategic, regioselective functionalization of 2,4-dichloro-5-fluoroquinoline. We will dissect the mechanistic principles governing reactivity at the C2 and C4 positions and provide detailed, field-proven protocols for Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions.

The Principle of Regioselectivity: A Mechanistic Dissection

The successful application of 2,4-dichloro-5-fluoroquinoline hinges on understanding and controlling the relative reactivity of its two C-Cl bonds. The observed regioselectivity is a direct consequence of the electronic environment within the quinoline ring.

-

The C2 Position: The chlorine atom at the C2 position is directly adjacent to the ring's electron-withdrawing nitrogen atom. This proximity makes the C2 carbon significantly more electron-deficient (electrophilic). In the context of a palladium-catalyzed cycle, this heightened electrophilicity facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond.[7][8]

-

The C4 Position: While also activated, the C4 position is further removed from the primary inductive effect of the nitrogen.

This electronic differentiation makes the C2 position the primary site of reaction under kinetically controlled conditions, particularly for reactions like the Sonogashira coupling.[7][8][9] This inherent selectivity allows for a stepwise functionalization strategy: first at the more reactive C2 position, followed by a subsequent coupling at the C4 position.

Caption: Sequential functionalization workflow for 2,4-dichloro-5-fluoroquinoline.

Protocol I: Selective C2-Alkynylation via Sonogashira Coupling

The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] It proceeds via a synergistic dual catalytic cycle involving palladium and a copper(I) co-catalyst. The high reactivity of the C2-Cl bond in 2,4-dichloro-5-fluoroquinoline makes this transformation highly regioselective.[8][9]

Underlying Mechanism

The reaction is initiated by the oxidative addition of the Pd(0) species into the C2-Cl bond. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex. The cycle concludes with reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst.[10][11]

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: C2-Alkynylation

This protocol is adapted from established procedures for the regioselective alkynylation of 2,4-dichloroquinolines.[7][8]

Materials & Equipment:

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Reagents:

-

2,4-Dichloro-5-fluoroquinoline (1.0 equiv.)

-

Terminal Alkyne (1.2 equiv.)

-

Palladium Catalyst (e.g., Pd/C (10 mol%), (PPh₃)₂PdCl₂ (5 mol%))

-

Copper(I) Iodide (CuI, 5 mol%)

-

Triphenylphosphine (PPh₃, 20 mol% - if using Pd/C)

-

Base (e.g., Triethylamine (Et₃N), 3.0 equiv.)

-

Solvent (e.g., Water, DMF, or THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloro-5-fluoroquinoline, the palladium catalyst, CuI, and PPh₃ (if required).

-

Add the solvent, followed by the terminal alkyne and the amine base.

-

Seal the flask and stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If using an aqueous solvent, extract the product with an organic solvent (e.g., Ethyl Acetate). If using an organic solvent, dilute with water and extract.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-chloro-5-fluoroquinoline.

Data Summary: Representative Conditions

| Parameter | Condition | Rationale / Comment |

| Catalyst System | 10% Pd/C, PPh₃, CuI | A heterogeneous, cost-effective, and robust system suitable for a range of alkynes.[7][9] |

| Base | Triethylamine (Et₃N) | Acts as both the base and often as a solvent or co-solvent. |

| Solvent | Water | Offers a green and efficient medium for this specific transformation.[8] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

| Expected Yield | 70 - 95% | Generally high yields are reported for this regioselective transformation.[8] |

Protocol II: C4-Arylation via Suzuki-Miyaura Coupling

With the C2 position selectively functionalized, the remaining C4-Cl bond can be targeted. The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds, celebrated for its functional group tolerance and the low toxicity of its organoboron reagents.[6][12]

Underlying Mechanism

The Suzuki reaction follows the canonical cross-coupling pathway.[13] After oxidative addition of the Pd(0) catalyst to the C4-Cl bond, the crucial transmetalation step occurs. Here, an organoboron species (e.g., an arylboronic acid), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center.[12] Reductive elimination then forges the new biaryl bond.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: C4-Arylation

This protocol is designed for the Suzuki coupling of the 2-alkynyl-4-chloro-5-fluoroquinoline intermediate.

Reagents:

-

2-Alkynyl-4-chloro-5-fluoroquinoline (1.0 equiv.)

-

Arylboronic Acid (1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

-

Solvent System (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)

Procedure:

-

In a reaction vessel, combine the 2-alkynyl-4-chloro-5-fluoroquinoline, arylboronic acid, and base.

-

Add the solvent system and degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Add the palladium catalyst under a counter-flow of inert gas.

-

Seal the vessel and heat the reaction to the target temperature (e.g., 90-110 °C) with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography or recrystallization to obtain the desired 2-alkynyl-4-aryl-5-fluoroquinoline.

Data Summary: Recommended Conditions for Aryl Chlorides

| Parameter | Condition | Rationale / Comment |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Standard, reliable catalysts for Suzuki couplings. For challenging couplings, consider modern ligand systems (e.g., SPhos, XPhos).[14] |

| Base | K₂CO₃ or Cs₂CO₃ | Cesium carbonate is often more effective for less reactive chlorides due to its higher solubility and basicity.[15] |

| Solvent | 1,4-Dioxane / H₂O | A common and effective solvent system that facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 90 - 110 °C | Higher temperatures are often required to activate the less reactive C4-Cl bond compared to C-Br or C-I bonds.[14] |

| Expected Yield | 60 - 90% | Yields are typically good but can be substrate-dependent. |

Protocol III: C4-Amination via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a critical linkage in a vast number of pharmaceuticals.[16][17] This reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst with specialized, sterically hindered phosphine ligands.[18][19]

Underlying Mechanism

The catalytic cycle is distinct from C-C couplings. Following the initial oxidative addition of Pd(0) to the C4-Cl bond, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This key intermediate undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20][21]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: C4-Amination

Critical Consideration: This reaction is highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques is mandatory for success.

Reagents:

-

2-Substituted-4-chloro-5-fluoroquinoline (1.0 equiv.)

-

Amine (primary or secondary, 1.2-1.5 equiv.)

-

Palladium Pre-catalyst (e.g., XPhos Pd G3 (2 mol%))

-

Ligand (if not using a pre-catalyst, e.g., XPhos, BrettPhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS, 1.5-2.0 equiv.)

-